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Cat. No.: B113240

Compound Name:

For Researchers, Scientists, and Drug Development Professionals
Introduction

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, also known by its CAS Number 90556-91-5,
is a heterocyclic organic compound featuring a core isothiazolidine 1,1-dioxide ring system
substituted with a 4-aminophenyl group. This molecule belongs to the class of cyclic
sulfonamides, or sultams, which are recognized as "privileged structures" in medicinal
chemistry. The rigid, three-dimensional architecture of the isothiazolidine 1,1-dioxide scaffold
makes it an attractive building block for the synthesis of diverse chemical libraries aimed at the
discovery of novel therapeutic agents. The presence of a primary aromatic amine provides a
versatile handle for further chemical modifications, allowing for the exploration of a wide
chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of the known chemical properties of 2-
(4-Aminophenyl)isothiazolidine 1,1-dioxide, including its physicochemical characteristics,
and outlines general experimental approaches for the synthesis and characterization of related
isothiazolidine 1,1-dioxide derivatives.

Chemical and Physical Properties

While specific experimental data for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is not
extensively reported in publicly available literature, its fundamental properties can be
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summarized.
Property Value Source
CAS Number 90556-91-5 [1]
Molecular Formula CoH12N202S [1]
Molecular Weight 212.27 g/mol [1]

Further physical properties such as melting point, boiling point, and solubility for this specific
compound are not readily available in the surveyed literature.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of 2-(4-
Aminophenyl)isothiazolidine 1,1-dioxide is not explicitly described in the available scientific
literature. However, general synthetic strategies for related isothiazolidine 1,1-dioxides can be
adapted. One common approach involves the aza-Michael addition of an amine to a suitable
vinylsulfonamide precursor, followed by cyclization.

The isothiazolidine 1,1-dioxide scaffold is a versatile intermediate in organic synthesis. The
primary aromatic amine of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide allows for a variety
of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups on the amine.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be
subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).

These reactions enable the generation of a diverse library of compounds for structure-activity
relationship (SAR) studies in drug discovery.

Experimental Protocols
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While a specific protocol for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is unavailable, the
following presents a generalized experimental workflow for the synthesis and characterization
of isothiazolidine 1,1-dioxide libraries, based on established methodologies for related
compounds.

General Synthesis of Isothiazolidine 1,1-Dioxide
Libraries via Aza-Michael Addition

This protocol outlines a one-pot, multi-component approach for the synthesis of a library of
triazole-containing isothiazolidine 1,1-dioxides, which demonstrates the utility of the
isothiazolidine 1,1-dioxide core in combinatorial chemistry.

Materials:

2-(Prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (core scaffold)
» Variety of primary and secondary amines

e Variety of azides

o Copper(l) iodide (Cul)

e 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

e Anhydrous ethanol (EtOH)

o Ethyl acetate (EtOAC)

e Methanol (MeOH)

« Silica for solid-phase extraction (SPE)

Procedure:

» To areaction vial, add the core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide
(1 equivalent).

e Add Cul (e.g., 30 mol%) and DBU (e.g., 10 mol%).
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e Add anhydrous ethanol as the solvent.
e Add the desired amine (e.g., 1.2 equivalents) and azide (e.g., 2 equivalents).

o Seal the vial and heat the reaction mixture (e.g., at 60 °C) for a specified time (e.g., 12
hours).

e Upon completion, cool the reaction to room temperature.

« Filter the reaction mixture through a silica SPE cartridge, eluting with a suitable solvent
system (e.g., 95:5 EtOAc:MeOH).

o Concentrate the eluate under reduced pressure to yield the crude product.

o Purify the product as necessary, for example, by automated preparative reverse-phase
HPLC.

One-Pot Synthesis Workflow

1 2. 3. 4. 5. 6. 7.
Add Core Scaffold, Heat at 60°C Cool to Filter through Concentrate under Preparative HPLC
Amine, Azide, for 12 hours Room Temperature Silica SPE Reduced Pressure P
Cul, DBU, EtOH

Click to download full resolution via product page

Caption: Generalized workflow for one-pot synthesis.

Spectroscopic Characterization

Detailed spectroscopic data for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide are not
available in the public domain. However, the expected spectroscopic features can be predicted
based on its structure and data from analogous compounds.

4.1. *H NMR Spectroscopy

e Aromatic Protons: The protons on the 4-aminophenyl ring would be expected to appear as
two doublets in the aromatic region (typically & 6.5-7.5 ppm) due to the para-substitution
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pattern.

« |sothiazolidine Ring Protons: The methylene protons of the isothiazolidine ring would likely
appear as multiplets in the upfield region (typically & 2.0-4.0 ppm). The protons adjacent to
the sulfone group would be expected to be deshielded and appear at a higher chemical shift.

e Amine Protons: The protons of the primary amine would appear as a broad singlet, the
chemical shift of which can vary depending on the solvent and concentration.

4.2. 3C NMR Spectroscopy

o Aromatic Carbons: The carbon signals for the 4-aminophenyl ring would be expected in the
aromatic region (typically & 110-150 ppm).

« Isothiazolidine Ring Carbons: The methylene carbons of the isothiazolidine ring would
appear in the aliphatic region (typically & 20-60 ppm).

4.3. Infrared (IR) Spectroscopy

N-H Stretching: The primary amine would show two characteristic stretching vibrations in the
region of 3300-3500 cm~1.

e S=0 Stretching: The sulfone group would exhibit strong, characteristic asymmetric and
symmetric stretching bands around 1300-1350 cm~! and 1120-1160 cm~1, respectively.

e C-N Stretching: Aromatic C-N stretching would be observed in the region of 1250-1360 cm~1.

o Aromatic C=C Stretching: Bands in the 1450-1600 cm~! region would correspond to the
aromatic ring.

4.4. Mass Spectrometry (MS)

The molecular ion peak (M*) would be expected at an m/z value corresponding to the
molecular weight of the compound (212.27). Fragmentation patterns would likely involve
cleavage of the isothiazolidine ring and the aminophenyl group.

Biological Activity and Signaling Pathways
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There is no specific information available in the scientific literature regarding the biological
activity or the signaling pathways associated with 2-(4-Aminophenyl)isothiazolidine 1,1-
dioxide. However, the broader class of isothiazolidine 1,1-dioxides has been investigated for
various therapeutic applications. The structural similarity of this scaffold to other biologically
active molecules suggests its potential for interaction with various biological targets. Any
investigation into the biological effects of this compound would require initial screening in
relevant in vitro assays.
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Drug Discovery Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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